molecular formula C18H19BrN2O2 B3454644 1-(4-bromobenzoyl)-4-(2-methoxyphenyl)piperazine

1-(4-bromobenzoyl)-4-(2-methoxyphenyl)piperazine

Cat. No.: B3454644
M. Wt: 375.3 g/mol
InChI Key: RPQAESLOSWQDOI-UHFFFAOYSA-N
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Description

1-(4-bromobenzoyl)-4-(2-methoxyphenyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a bromobenzoyl group and a methoxyphenyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromobenzoyl)-4-(2-methoxyphenyl)piperazine typically involves the following steps:

    Formation of 4-bromobenzoyl chloride: This can be achieved by reacting 4-bromobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.

    Nucleophilic substitution reaction: The 4-bromobenzoyl chloride is then reacted with 4-(2-methoxyphenyl)piperazine in the presence of a base such as triethylamine (TEA) to form the desired product.

The reaction conditions generally involve:

  • Refluxing the mixture in an appropriate solvent such as dichloromethane (DCM) or chloroform.
  • Using a base to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:

  • Continuous flow reactors for better control over reaction conditions.
  • Advanced purification techniques such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromobenzoyl)-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: The bromobenzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of 1-(4-hydroxybenzoyl)-4-(2-methoxyphenyl)piperazine.

    Reduction: Formation of 1-(4-benzyl)-4-(2-methoxyphenyl)piperazine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-bromobenzoyl)-4-(2-methoxyphenyl)piperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(4-bromobenzoyl)-4-(2-methoxyphenyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as:

    Receptors: Binding to specific receptors in the body to exert its pharmacological effects.

    Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Pathways: Modulating signaling pathways that are crucial for cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorobenzoyl)-4-(2-methoxyphenyl)piperazine: Similar structure but with a chlorine atom instead of bromine.

    1-(4-fluorobenzoyl)-4-(2-methoxyphenyl)piperazine: Similar structure but with a fluorine atom instead of bromine.

    1-(4-methylbenzoyl)-4-(2-methoxyphenyl)piperazine: Similar structure but with a methyl group instead of bromine.

Uniqueness

1-(4-bromobenzoyl)-4-(2-methoxyphenyl)piperazine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also be a site for further functionalization, making this compound versatile for various applications.

Properties

IUPAC Name

(4-bromophenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O2/c1-23-17-5-3-2-4-16(17)20-10-12-21(13-11-20)18(22)14-6-8-15(19)9-7-14/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQAESLOSWQDOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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